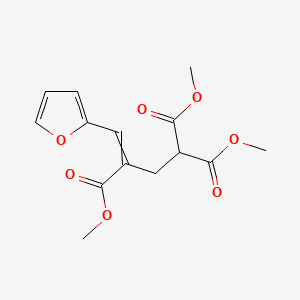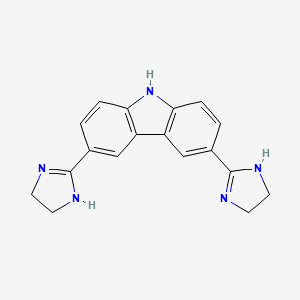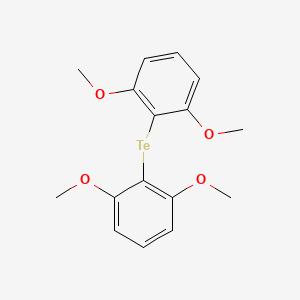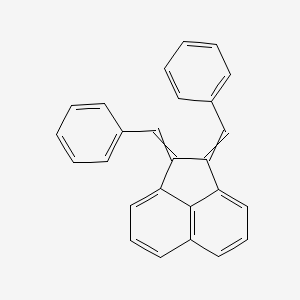
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is an organic compound characterized by the presence of a furan ring and multiple ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate typically involves the esterification of 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated butane derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-rich furan ring and the electron-withdrawing ester groups. These functional groups can interact with various molecular targets and pathways, facilitating different types of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,2-tricarboxylate: Similar structure but with a different position of the ester group.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,4-tricarboxylate: Another isomer with a different ester group position.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxamide: An amide derivative with similar structural features.
Uniqueness
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is unique due to the specific arrangement of its ester groups and the presence of the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
184421-13-4 |
|---|---|
Molekularformel |
C14H16O7 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H16O7/c1-18-12(15)9(7-10-5-4-6-21-10)8-11(13(16)19-2)14(17)20-3/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
IKDXECMWAVJBIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(=CC1=CC=CO1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)


![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)

![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)


![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)

